molecular formula C19H22N2O3S B11600807 (5E)-3-(piperidin-1-ylmethyl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione

(5E)-3-(piperidin-1-ylmethyl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B11600807
M. Wt: 358.5 g/mol
InChI Key: GPYXPTAXXFZUMJ-GHRIWEEISA-N
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Description

(5E)-3-[(PIPERIDIN-1-YL)METHYL]-5-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound with a unique structure that combines a piperidine ring, a thiazolidine-2,4-dione core, and a phenyl group substituted with a prop-2-en-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[(PIPERIDIN-1-YL)METHYL]-5-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolidine-2,4-dione core, the introduction of the piperidine moiety, and the attachment of the phenyl group with the prop-2-en-1-yloxy substituent. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high quality and consistency.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-[(PIPERIDIN-1-YL)METHYL]-5-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(5E)-3-[(PIPERIDIN-1-YL)METHYL]-5-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-3-[(PIPERIDIN-1-YL)METHYL]-5-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: A class of compounds with a similar core structure, often used in medicinal chemistry.

    Piperidine Derivatives: Compounds containing the piperidine ring, known for their diverse biological activities.

    Phenylpropanoids: Compounds with a phenyl group and a prop-2-en-1-yloxy substituent, found in various natural products.

Uniqueness

(5E)-3-[(PIPERIDIN-1-YL)METHYL]-5-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

(5E)-3-(piperidin-1-ylmethyl)-5-[(2-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H22N2O3S/c1-2-12-24-16-9-5-4-8-15(16)13-17-18(22)21(19(23)25-17)14-20-10-6-3-7-11-20/h2,4-5,8-9,13H,1,3,6-7,10-12,14H2/b17-13+

InChI Key

GPYXPTAXXFZUMJ-GHRIWEEISA-N

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=C/2\C(=O)N(C(=O)S2)CN3CCCCC3

Canonical SMILES

C=CCOC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CN3CCCCC3

Origin of Product

United States

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